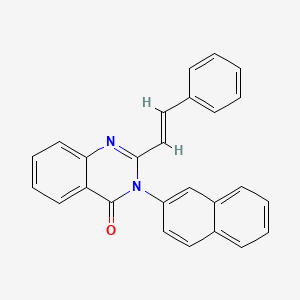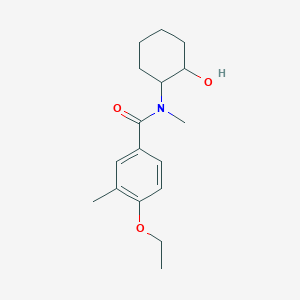
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as NPQ, and it is a quinazolinone derivative that has a naphthalene and styrene moiety in its structure.
Wirkmechanismus
The mechanism of action of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that NPQ inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, NPQ has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has also been shown to have other biochemical and physiological effects. Studies have shown that NPQ has anti-inflammatory and antioxidant properties. Additionally, NPQ has been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer properties. Additionally, NPQ is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using NPQ in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the most significant directions is the development of new and more efficient synthesis methods for NPQ. Additionally, further studies are needed to fully understand the mechanism of action of NPQ and its potential applications in various fields, such as neurodegenerative diseases and inflammation. Finally, studies are needed to evaluate the safety and efficacy of NPQ in preclinical and clinical trials.
Synthesemethoden
The synthesis of 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a multistep process that involves the reaction of 2-aminobenzoic acid with 2-naphthaldehyde to form 2-(2-naphthyl)benzoxazole. The benzoxazole is then reacted with benzaldehyde to form 2-(2-naphthyl)benzoxazole-2-phenylvinyl ketone. Finally, the ketone is reacted with ammonium acetate to form 3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-(2-naphthyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that NPQ has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, NPQ has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-naphthalen-2-yl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c29-26-23-12-6-7-13-24(23)27-25(17-14-19-8-2-1-3-9-19)28(26)22-16-15-20-10-4-5-11-21(20)18-22/h1-18H/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCQJNSBJUDAE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)

![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5296812.png)
![ethyl 1-[3-(3-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5296819.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

